3-溴-2-丁氧基苯基硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

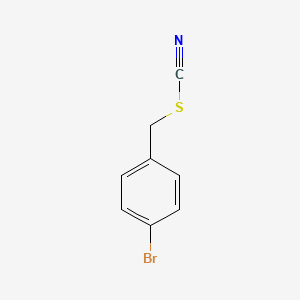

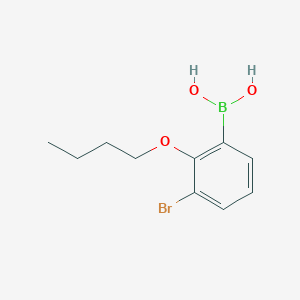

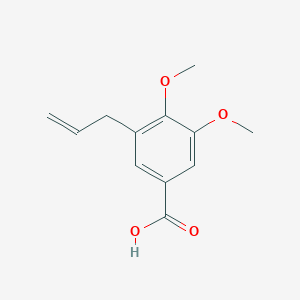

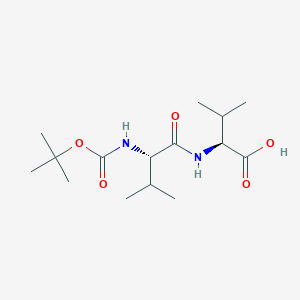

3-Bromo-2-butoxyphenylboronic acid is a derivative of boronic acid, which is characterized by a trivalent boron atom bonded to an alkyl substituent and two hydroxyl groups. While the provided papers do not directly discuss 3-Bromo-2-butoxyphenylboronic acid, they do provide insights into the chemistry of related bromophenylboronic acids and their derivatives, which can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of arylboronic acids often involves the use of lithium-halogen exchange reactions, as demonstrated in the preparation of 3-pyridylboronic acid from 3-bromopyridine . This method could potentially be applied to the synthesis of 3-Bromo-2-butoxyphenylboronic acid by using a suitable bromo-butoxyphenyl precursor. Additionally, the synthesis of ortho-functionalized arylboronic acids has been achieved through the esterification of bromophenylboronic acids with diethanolamine derivatives, followed by a Br/Li exchange reaction . This approach may offer a pathway to introduce additional functional groups ortho to the boronic acid moiety in the 3-Bromo-2-butoxyphenylboronic acid molecule.

Molecular Structure Analysis

The molecular structure of bromophenylboronic acids has been studied using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV-Vis, as well as computational methods like density functional theory (DFT) . These studies provide detailed information on the vibrational modes, electronic structure, and molecular conformations of bromophenylboronic acids, which are essential for understanding the reactivity and binding properties of these compounds.

Chemical Reactions Analysis

Bromophenylboronic acids participate in various chemical reactions, including carbonylative cyclization reactions with alkynes catalyzed by Rh(I) to yield indenones , and halodeboronation reactions to form aryl halides . These reactions highlight the versatility of bromophenylboronic acids in organic synthesis, suggesting that 3-Bromo-2-butoxyphenylboronic acid could also be a valuable intermediate for the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenylboronic acids are influenced by the presence of the bromine atom and the boronic acid group. The bromine atom is a reactive site for various transformations, while the boronic acid group can form reversible covalent bonds with diols and amino acids, making these compounds useful in molecular recognition and sensing applications . The electronic and steric effects of substituents on the phenyl ring can significantly affect the reactivity and selectivity of these compounds in chemical reactions .

科学研究应用

有机合成

3-溴-2-丁氧基苯基硼酸: 是 有机合成 中重要的反应物,特别是在 Suzuki-Miyaura 交叉偶联反应 。该反应对于形成碳-碳键至关重要,可用于合成复杂的有机分子。它还用于 同偶联 和 氧化交叉偶联 反应来生成联芳基化合物,这些化合物在医药和农用化学品中至关重要。

药物发现

在药物发现领域,3-溴-2-丁氧基苯基硼酸 作为合成各种 含硼药物候选物 的基础结构起着至关重要的作用。它的硼酸部分对于创造具有潜在治疗效果的新化学实体至关重要。

材料科学

该化合物在材料科学中得到应用,特别是在开发 有机电子材料 中。 它能够与其他有机骨架形成稳定的共价键,使其适合用于创建新型 导电聚合物 。

农业研究

虽然没有直接引用农业中的具体应用,但一般来说,硼酸被探索用于其在 植物生长调节 和 杀虫剂开发3-溴-2-丁氧基苯基硼酸 可以根据其结构特性进行此类用途的研究 中的作用。

环境研究

硼酸因其 环境修复潜力 而受到研究,例如在 污染物的检测和去除3-溴-2-丁氧基苯基硼酸 可以有助于合成用于环境清理工作的传感器或材料 。

生物化学研究

在生物化学中,3-溴-2-丁氧基苯基硼酸 可以作为探针或连接分子在 蛋白质组学研究 中使用,因为它具有反应性硼酸基团,可以与某些生物分子形成可逆共价键 。

安全和危害

While specific safety and hazard information for 3-Bromo-2-butoxyphenylboronic acid was not found in the search results, it’s generally advised to ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar chemical compounds .

作用机制

Target of Action

The primary target of 3-Bromo-2-butoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

The compound’s role in the sm cross-coupling reaction suggests that its bioavailability may be influenced by the presence of transition metals like palladium .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 3-Bromo-2-butoxyphenylboronic acid is influenced by the reaction conditions of the SM cross-coupling reaction . These conditions are generally mild and tolerant of various functional groups . The compound is relatively stable, readily prepared, and generally environmentally benign .

属性

IUPAC Name |

(3-bromo-2-butoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrO3/c1-2-3-7-15-10-8(11(13)14)5-4-6-9(10)12/h4-6,13-14H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYOOGBELZHMIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399471 |

Source

|

| Record name | 3-Bromo-2-butoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

480425-34-1 |

Source

|

| Record name | 3-Bromo-2-butoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)

![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)

![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)